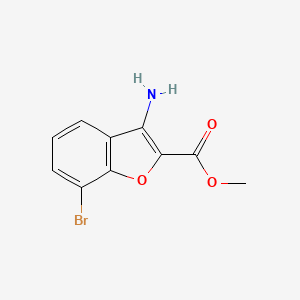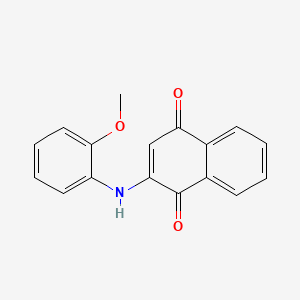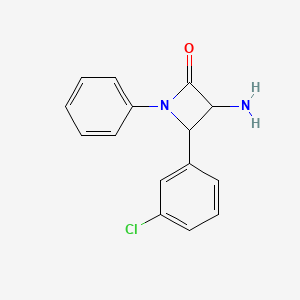![molecular formula C14H18N4S B11848368 Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]- CAS No. 88324-39-4](/img/structure/B11848368.png)
Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide is a complex organic compound featuring a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide typically involves the reaction of quinoline derivatives with hydrazinecarbothioamide under specific conditions. One common method includes the use of phenylhydrazine and 2-chloroquinoline in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interfere with DNA synthesis and repair, making it effective against rapidly dividing cells, such as cancer cells . Additionally, it can inhibit certain enzymes and proteins, leading to its antimicrobial and antimalarial effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinine: An antimalarial drug with a quinoline structure.
Chloroquine: Another antimalarial agent with a similar quinoline core.
Camptothecin: A quinoline alkaloid used in cancer therapy.
Uniqueness
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide is unique due to its specific hydrazinecarbothioamide group, which imparts distinct chemical properties and biological activities compared to other quinoline derivatives .
Propiedades
Número CAS |
88324-39-4 |
|---|---|
Fórmula molecular |
C14H18N4S |
Peso molecular |
274.39 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-(1-quinolin-2-ylethylamino)thiourea |
InChI |
InChI=1S/C14H18N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-10,16H,1-3H3,(H,17,19) |
Clave InChI |
HEMLPVJIOAYTPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)

![5a-Methyl-2-phenyl-5,5a,7,8-tetrahydronaphtho[2,1-b]furan-6(4h)-one](/img/structure/B11848301.png)




![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)






